6-Fluoroisoquinolin-4-amine
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Overview
Description
6-Fluoroisoquinolin-4-amine is a heterocyclic organic compound with the molecular formula C₉H₇FN₂. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6-position and an amine group at the 4-position of the isoquinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroisoquinolin-4-amine typically involves the introduction of a fluorine atom into the isoquinoline ring followed by the introduction of an amine group. One common method involves the use of fluorinated precursors and subsequent amination reactions. For example, starting from 6-fluoroisoquinoline, the compound can be synthesized through a series of reactions including nitration, reduction, and amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, high-temperature reactions, and the use of specialized reagents to introduce the fluorine and amine groups efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Scientific Research Applications
6-Fluoroisoquinolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluoroisoquinolin-4-amine include:
- 6-Methoxyisoquinolin-4-amine
- 8-Methoxyisoquinolin-4-amine
- 7-(Trifluoromethyl)isoquinolin-4-amine
- 8-Chloroisoquinolin-4-amine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoroisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCWENXIJQYDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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